molecular formula C18H26O3 B12546265 (3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol CAS No. 833487-21-1

(3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol

Cat. No.: B12546265
CAS No.: 833487-21-1
M. Wt: 290.4 g/mol
InChI Key: SVNRYGDXTIVPHA-LGFRIEKESA-N
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Description

(3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol is a complex organic compound characterized by multiple stereocenters and functional groups. This compound is notable for its unique structure, which includes an epoxide ring, a methoxy group, and a conjugated diyne system. These features make it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a stereoselective epoxidation reaction to introduce the epoxide ring. This can be achieved using reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure the desired stereochemistry.

The methoxy group can be introduced through a methylation reaction, often using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3). The conjugated diyne system can be constructed using a series of coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable starting materials, could be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol can undergo a variety of chemical reactions due to its multiple functional groups:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst, which can reduce the alkyne groups to alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, where nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can open the ring to form diols or amino alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst

    Substitution: Hydroxide ions (OH-), amines (NH2R)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkenes, alkanes

    Substitution: Diols, amino alcohols

Scientific Research Applications

(3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

    Biology: In biological research, the compound can be used to study the effects of epoxide-containing molecules on biological systems. It can also serve as a probe to investigate enzyme-catalyzed reactions involving epoxides.

    Medicine: The compound’s potential medicinal properties are of interest, particularly its ability to interact with biological targets such as enzymes and receptors. It may be explored for its potential as a drug candidate or as a lead compound in drug discovery.

    Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as polymers with enhanced mechanical strength or electronic properties.

Mechanism of Action

The mechanism of action of (3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzyme activity or the disruption of DNA replication. The methoxy group and conjugated diyne system can also participate in various interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol: shares similarities with other epoxide-containing compounds, such as epoxyeicosatrienoic acids (EETs) and diepoxybutane.

    EETs: These are signaling molecules derived from arachidonic acid and have various biological activities, including vasodilation and anti-inflammatory effects.

    Diepoxybutane: This compound is used in the synthesis of polymers and as a cross-linking agent in the production of resins.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity

Properties

CAS No.

833487-21-1

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

(3R)-8-[(2S,3S)-3-heptyloxiran-2-yl]-8-methoxyoct-1-en-4,6-diyn-3-ol

InChI

InChI=1S/C18H26O3/c1-4-6-7-8-9-14-17-18(21-17)16(20-3)13-11-10-12-15(19)5-2/h5,15-19H,2,4,6-9,14H2,1,3H3/t15-,16?,17+,18-/m1/s1

InChI Key

SVNRYGDXTIVPHA-LGFRIEKESA-N

Isomeric SMILES

CCCCCCC[C@H]1[C@H](O1)C(C#CC#C[C@@H](C=C)O)OC

Canonical SMILES

CCCCCCCC1C(O1)C(C#CC#CC(C=C)O)OC

Origin of Product

United States

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